molecular formula C17H18FN5 B8353161 4-[2-Amino-6-(cyclohexylamino)-4-pyrimidinyl]-2-fluorobenzonitrile

4-[2-Amino-6-(cyclohexylamino)-4-pyrimidinyl]-2-fluorobenzonitrile

Cat. No. B8353161
M. Wt: 311.36 g/mol
InChI Key: FJRBPEQRXIUQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Amino-6-(cyclohexylamino)-4-pyrimidinyl]-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C17H18FN5 and its molecular weight is 311.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-Amino-6-(cyclohexylamino)-4-pyrimidinyl]-2-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-Amino-6-(cyclohexylamino)-4-pyrimidinyl]-2-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[2-Amino-6-(cyclohexylamino)-4-pyrimidinyl]-2-fluorobenzonitrile

Molecular Formula

C17H18FN5

Molecular Weight

311.36 g/mol

IUPAC Name

4-[2-amino-6-(cyclohexylamino)pyrimidin-4-yl]-2-fluorobenzonitrile

InChI

InChI=1S/C17H18FN5/c18-14-8-11(6-7-12(14)10-19)15-9-16(23-17(20)22-15)21-13-4-2-1-3-5-13/h6-9,13H,1-5H2,(H3,20,21,22,23)

InChI Key

FJRBPEQRXIUQOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=C2)C3=CC(=C(C=C3)C#N)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 25 mL sealable tube under nitrogen were combined 6-chloro-N4-cyclohexyl-2,4-pyrimidinediamine (0.75 g, 3.31 mmol) and (4-cyano-3-fluorophenyl)boronic acid (0.546 g, 3.31 mmol) followed by 1,4-dioxane (13.2 mL) and saturated aqueous NaHCO3 (3.3 mL). The resulting mixture was degassed with nitrogen for 5 minutes. Pd(Ph3P)4 (0.19 g, 0.165 mmol) was added, the vial was sealed, and the reaction mixture was stirred for 16 hours at 95° C. The reaction was cooled to room temperature, decanted, and concentrated. The resulting orange oil was partitioned between EtOAc and water. The organic layer was separated, washed with brine, dried (MgSO4), filtered and concentrated. To the resulting yellow solid was added CH3CN (5 mL), and the mixture was sonicated. Filtration of the solid and washing with minimal CH3CN afforded the title compound (387 mg, 36%) as a light tan solid. LC-MS (ES) m/z=312 [M+H]+.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.546 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Quantity
0.19 g
Type
catalyst
Reaction Step Four
Quantity
13.2 mL
Type
solvent
Reaction Step Five
Yield
36%

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